molecular formula C15H15N3O4 B2971694 N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 900000-61-5

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2971694
CAS No.: 900000-61-5
M. Wt: 301.302
InChI Key: LGWKQPFGFDBBKW-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an acetamidophenyl group and a furan-2-ylmethyl group attached to an oxalamide backbone. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with furan-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group in the acetamidophenyl moiety can be reduced to an amine.

    Substitution: The oxalamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the acetamidophenyl group.

    Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:

    N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxamide: Similar structure but different functional groups.

    N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)urea: Contains a urea group instead of an oxalamide group.

    N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)carbamate: Contains a carbamate group instead of an oxalamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-10(19)17-11-4-2-5-12(8-11)18-15(21)14(20)16-9-13-6-3-7-22-13/h2-8H,9H2,1H3,(H,16,20)(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWKQPFGFDBBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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